N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
The title compound, N-benzo[c][1,2,5]thiadiazol-4-yl-3-trifluoromethylbenzamide, possesses two nitrogen (N) atoms separated by two carbons . It represents an example of the N,N-bidentate directing group .
Synthesis Analysis
The title compound is synthesized as part of the efforts to create compounds bearing more efficient bidentate directing groups .Molecular Structure Analysis
The molecular structure of the compound is confirmed by various techniques (e.g., IR, GC-MS) and its composition is confirmed by elemental analysis . The importance of this compound lies in its possession of an N,N-bidentate directing group .Chemical Reactions Analysis
This compound is potentially suitable for metal-catalyzed C-H bond functionalization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are confirmed by various techniques such as IR and GC-MS .Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition
One application is in the inhibition of PI3K and mTOR, key signaling pathways in cancer. For instance, a study explored the structure-activity relationships of related compounds, aiming to improve metabolic stability and efficacy against these targets in cancer therapy (Stec et al., 2011).
Antioxidant and Anti-Inflammatory Activities
Another significant application is in antioxidant and anti-inflammatory activities. A research paper highlighted the synthesis of related acetamide derivatives and evaluated their efficacy in DPPH radical scavenging and lipid peroxide inhibition, suggesting potential use in treating inflammation and oxidative stress-related conditions (Koppireddi et al., 2013).
Antimicrobial and Antifungal Agents
The compound and its derivatives have been studied for antimicrobial and antifungal properties. One study synthesized various derivatives and tested them against pathogenic bacterial and fungal strains, highlighting their moderate activity and potential as antimicrobial agents (Sah et al., 2014).
Anticancer Properties
These compounds have also been explored for their anticancer properties. For example, research on derivatives bearing different heterocyclic rings showed considerable antitumor activity against various cancer cell lines, suggesting their potential as anticancer agents (Yurttaş et al., 2015).
Insecticidal Properties
Insecticidal applications have been examined, with studies synthesizing various derivatives and assessing their efficacy against agricultural pests like the cotton leafworm. This suggests potential use in pest management strategies (Fadda et al., 2017).
Anti-inflammatory and Kinase Inhibition
Derivatives have been studied for their anti-inflammatory activity and kinase inhibition, particularly p38α MAP kinase, which plays a crucial role in inflammatory responses. This points to potential therapeutic applications in diseases associated with inflammation (Tariq et al., 2018).
Future Directions
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c1-27-16-8-3-2-5-12(16)13-9-10-18(26)24(21-13)11-17(25)20-14-6-4-7-15-19(14)23-28-22-15/h2-10H,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQNLNOJKKHFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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